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Compound of Interest

Compound Name: TUG-499

Cat. No.: B11930145 Get Quote

An In-Depth Technical Guide to TUG-499 Audience: Researchers, scientists, and drug

development professionals.

Executive Summary
TUG-499 is a potent and selective synthetic agonist for the free fatty acid receptor 1 (FFAR1),

also known as G protein-coupled receptor 40 (GPR40).[1][2][3][4] Its ability to enhance

glucose-stimulated insulin secretion has positioned it as a significant research tool for the study

of type 2 diabetes.[1][5][6] This document provides a comprehensive overview of the chemical

structure, pharmacological properties, and in vitro characteristics of TUG-499, based on

available scientific literature.

Chemical Structure and Properties
TUG-499 is a small molecule characterized by a dichloropyridine ring linked to a

phenylpropanoic acid moiety via an ethynyl bridge.[5] This structure is central to its agonist

activity at the FFAR1 receptor.

Table 2.1: Chemical and Physical Properties of TUG-499
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Property Value Citation(s)

IUPAC Name

3-(4-((2,6-dichloropyridin-4-

yl)ethynyl)phenyl)propanoic

acid

Molecular Formula C₁₆H₁₁Cl₂NO₂ [7][8]

Molecular Weight 320.17 g/mol [7][8][9]

Physical Form Solid, white to off-white powder [7][8]

InChI Key
GCWBKYDSSJIRNJ-

UHFFFAOYSA-N
[8]

CAS Number 1206629-08-4 [8][9]

Pharmacology
Mechanism of Action
TUG-499 functions as a selective agonist for FFAR1 (GPR40), a G protein-coupled receptor

predominantly expressed on pancreatic β-cells and enteroendocrine cells.[1][10][11] The

activation of FFAR1 by agonists like TUG-499 enhances glucose-stimulated insulin secretion

(GSIS).[6][12] This glucose-dependent activity is a key therapeutic advantage, as it minimizes

the risk of hypoglycemia that can be associated with other insulin secretagogues.[6] FFAR1 is

known to couple primarily through the Gαq signaling pathway, though some synthetic agonists

have been shown to also signal via Gαs.[11]

Potency and Selectivity
TUG-499 is characterized by its high potency and selectivity for the FFAR1 receptor.

Table 3.1: Pharmacological Activity of TUG-499
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Parameter Value Description Citation(s)

pEC₅₀ 7.39

The negative

logarithm of the molar

concentration

producing 50% of the

maximum possible

response.

[1][2][3][4]

Selectivity

>100-fold over

FFAR2, FFAR3, and

PPARγ

Demonstrates high

specificity for the

target receptor

compared to related

receptors.

[1][2][3][4]

Signaling Pathway
Activation of FFAR1 by TUG-499 initiates a downstream signaling cascade. The primary

pathway involves the Gαq protein, which activates phospholipase C (PLC). PLC, in turn,

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation in

intracellular Ca²⁺ is a critical step that potentiates the exocytosis of insulin-containing granules

from pancreatic β-cells in the presence of elevated glucose. Some synthetic FFAR1 agonists

have also been observed to couple to Gαs, which would activate adenylyl cyclase, increase

cyclic AMP (cAMP), and further amplify the insulin secretion signal.[11]
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Caption: FFAR1 (GPR40) signaling pathway activated by TUG-499.
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In Vitro ADME Profile
TUG-499 demonstrates a favorable in vitro profile for a research compound, suggesting good

drug-like properties.

Table 5.1: Summary of In Vitro ADME Properties

Parameter Result
Implication for
Research

Citation(s)

Chemical Stability High

Suitable for use in

various in vitro assay

conditions.

[1][8]

CYP Enzyme

Inhibition

No inhibition of

selected enzymes

Lower potential for

drug-drug interactions

in complex systems.

[1][8]

P-glycoprotein

Inhibition
No inhibition

Reduced likelihood of

efflux-mediated

resistance in cellular

models.

[1][8]

Caco-2 Permeability Excellent

Suggests high

potential for oral

bioavailability in vivo.

[1][8]

Cellular Activity
Potent in rat INS-1E

cells

Confirms activity in a

relevant pancreatic β-

cell line.

[1][8]

Experimental Methodologies
While detailed, step-by-step protocols for the characterization of TUG-499 are not fully

available in the provided search results, the key experiments cited include functional receptor

assays, cellular activity assays, and permeability assessments.[1][8][10]

General Experimental Workflow
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The characterization of a novel FFAR1 agonist like TUG-499 typically follows a standardized in

vitro screening cascade to determine potency, selectivity, and initial drug-like properties before

advancing to more complex biological systems.
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Caption: General workflow for in vitro screening of an FFAR1 agonist.
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Key Cited Experiments
FFAR1 Functional Assays: To determine the potency of TUG-499, an inositol phosphate (IP)

accumulation assay in cells stably expressing the human FFAR1 receptor would be used.

[10] This measures the downstream product of Gαq activation.

Cellular Insulin Secretion Assay: The rat insulinoma cell line INS-1E is used to confirm that

receptor activation translates to a physiological response.[1][8] Cells are treated with TUG-
499 at varying glucose concentrations, and insulin released into the media is quantified,

typically by ELISA.

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate

to resemble the intestinal epithelium, to assess a compound's potential for oral absorption.[1]

[8] TUG-499 is added to one side of the monolayer, and its appearance on the other side is

measured over time.

CYP Inhibition Assays: The potential for TUG-499 to inhibit major cytochrome P450 enzymes

is evaluated using recombinant human enzymes or human liver microsomes.[1][8] This is a

critical step in assessing the potential for drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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